molecular formula C14H16O2 B14416634 2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one CAS No. 84065-64-5

2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one

Cat. No.: B14416634
CAS No.: 84065-64-5
M. Wt: 216.27 g/mol
InChI Key: FDVKFPACVKELRK-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenoxymethyl chloride in the presence of a base to form the desired product. Another method includes the use of cyclohexene as a starting material, which undergoes a series of reactions including bromination, dehydrobromination, and nucleophilic substitution to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include catalytic hydrogenation, oxidation, and other steps to ensure high yield and purity of the product. Specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(phenoxymethyl)cyclohex-2-en-1-one is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

84065-64-5

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-methyl-5-(phenoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H16O2/c1-11-7-8-12(9-14(11)15)10-16-13-5-3-2-4-6-13/h2-7,12H,8-10H2,1H3

InChI Key

FDVKFPACVKELRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1=O)COC2=CC=CC=C2

Origin of Product

United States

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